Tetrahydrobisdemethoxydiferuloylmethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,20-21H,5-6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRRXJQAOOYSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CC(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150419 | |
| Record name | Tetrahydrobisdemethoxydiferuloylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113482-94-3 | |
| Record name | Tetrahydrobisdemethoxycurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113482-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrobisdemethoxydiferuloylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113482943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrobisdemethoxydiferuloylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Heptanedione, 1,7-bis(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TETRAHYDROBISDEMETHOXYDIFERULOYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973IBV8W7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Structural Derivatization of Tetrahydrobisdemethoxydiferuloylmethane
Established Synthetic Pathways for Curcuminoids and their Derivatives
The synthesis of Tetrahydrobisdemethoxydiferuloylmethane is intrinsically linked to the established methods for producing curcuminoids, as it is a reduced and demethylated analogue of curcumin (B1669340). The primary strategies involve building the core diarylheptanoid structure and then performing subsequent chemical modifications.
The foundational method for synthesizing the curcuminoid skeleton is the Claisen-Schmidt condensation reaction. eurjchem.comeurjchem.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. eurjchem.comunpad.ac.id In the synthesis of curcumin analogues, a diketone, typically 2,4-pentanedione (acetylacetone), is reacted with two equivalents of a substituted benzaldehyde. nih.govresearchgate.net For a compound like this compound, the precursor would be synthesized using an appropriate hydroxybenzaldehyde instead of vanillin (which contains a methoxy (B1213986) group) to yield bisdemethoxycurcumin (B1667434), which can then be reduced.
The general reaction is versatile, allowing for the creation of a wide library of curcumin analogues by varying the substituents on the aromatic aldehyde and the ketone used. eurjchem.comunpad.ac.id
Table 1: Examples of Claisen-Schmidt Condensation for Curcuminoid Synthesis
| Ketone | Aldehyde | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Substituted Benzaldehydes | NaOH | Ethanol | Good | eurjchem.com |
| 2,4-Pentanedione | Vanillin | n-Butylamine | Ethyl Acetate | 85% | nih.gov |
Tetrahydrocurcuminoids are the reduced metabolites of curcuminoids. nih.govresearchgate.net The synthesis of tetrahydro-derivatives from their unsaturated curcuminoid precursors is a key modification step. This reduction targets the two α,β-unsaturated ketone moieties in the heptadienone chain.
Several methods have been developed for this reduction:
Catalytic Hydrogenation: This is a common method for reducing the double bonds in the curcuminoid structure.
Novel Catalysts: A method utilizing platinum-iron-nickel hydroxide composite nanoparticles as a catalyst has been developed to directly reduce curcumin to tetrahydrocurcumin (B193312) at room temperature, reportedly with high yield and simple product work-up. google.com Another approach describes using a Zn-NiCl2 catalyst system with ultrasonic sounds in a water-ethanol solvent for an efficient synthesis of tetrahydrocurcuminoids. researchgate.net
Besides reduction, other chemical modifications are employed to create derivatives. Demethylation is a significant modification for producing compounds like this compound from precursors like curcumin. Treatment of curcumin with agents such as hydrogen bromide or choline chloride can remove the methoxy groups, which can also increase water solubility. bohrium.comtandfonline.com
Advanced Synthetic Methodologies for Enhanced Purity and Yield
To overcome challenges in traditional curcuminoid synthesis, such as low yields and the formation of byproducts, advanced methodologies focusing on catalyst systems and reaction optimization have been developed.
The choice of catalyst is crucial in curcuminoid synthesis. While simple bases like sodium hydroxide are common in Claisen-Schmidt condensations, more sophisticated systems offer better control and higher yields. eurjchem.com
Boron Complexes: A widely adopted high-yield synthesis, often referred to as Pabon's method, involves the use of boron complexes. nih.gov The β-diketone functionality of acetylacetone is protected by reacting it with boron trioxide or, more recently, boron trifluoride (BF3). nih.govmdpi.com This protection prevents unwanted side reactions. mdpi.com The resulting boron complex then undergoes condensation with the aldehyde, catalyzed by a primary amine like n-butylamine. nih.govnih.gov The final step involves the cleavage of the BF2 group using agents like hydrated alumina (Al2O3) or silica (SiO2). nih.govresearchgate.net
Solid Base Catalysts: To create a more environmentally friendly and efficient process, solid base catalysts have been explored. KF/Al2O3 has been shown to be an effective and recyclable catalyst for the Claisen-Schmidt condensation synthesis of curcumin, achieving a yield of 64.3% under optimal conditions. researchgate.net
Table 2: Comparison of Catalyst Systems in Curcuminoid Synthesis
| Catalyst System | Key Components | Typical Yield (Curcumin) | Advantages | Reference |
|---|---|---|---|---|
| Pabon's Method | Boron Trifluoride (BF3), n-Butylamine, Hydrated Alumina | 85% | High yield, high purity, avoids chromatography | nih.govresearchgate.net |
| Solid Base Catalyst | KF/Al2O3 | 64.3% | Efficient, green, recyclable catalyst | researchgate.net |
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, temperature, and the management of byproducts like water.
Solvent Selection: The choice of solvent has been identified as a critical parameter for achieving better yield and purity. Ethyl acetate is often used in modern, high-yield syntheses. nih.gov
Water Scavenging: The condensation reaction produces water, which can negatively impact the reaction yield. nih.gov To mitigate this, a water scavenger such as tri-n-butyl borate is often added to the reaction mixture to drive the equilibrium towards product formation. nih.gov
"Click" and "Unclick" Chemistry: An optimized approach simplifies the synthesis into three main steps: (1) protection of the keto-enol group of acetylacetone with BF3, (2) condensation with the aldehyde, and (3) efficient removal ("unclicking") of the BF2 protecting group using hydrated metal oxides. nih.govmdpi.com This methodology avoids the need for complex chromatographic purification, providing high yields of pure product through simple filtration and crystallization. nih.govresearchgate.net
Design and Synthesis of Analogues for Structure-Activity Relationship Studies
The design and synthesis of analogues of this compound are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of the molecule influence its biological activity, leading to the development of compounds with enhanced potency or improved pharmacokinetic properties. researchgate.net
The synthesis of these analogues involves systematically modifying different parts of the parent molecule. For tetrahydrocurcuminoids, key modification sites include:
The Phenolic Rings: Introducing or altering substituents on the aromatic rings can significantly impact activity. A series of novel curcuminoid derivatives with various aromatic rings and different numbers of methoxy or hydroxy groups have been synthesized to evaluate their anti-proliferative activities. nih.gov
The Heptanoid Chain: Modifications to the central linker are common. For instance, tetrahydrocurcumin derivatives have been synthesized via Steglich esterification on the phenolic hydroxyl groups to improve anti-inflammatory activity. nih.gov
The β-diketone Moiety: This group can be chemically modified to form congeners such as pyrimidine analogues, which have shown enhanced biological activities. mdpi.com
"Click chemistry" has also been employed as a modern synthetic tool to create new derivatives. For example, new tetrahydrocurcumin derivatives prepared via a copper(II)-catalyzed click reaction showed significant cytotoxic activity against specific human cancer cell lines, demonstrating how structural modifications can improve anticancer properties. tandfonline.com These systematic modifications allow researchers to build a comprehensive understanding of the SAR, guiding the design of more effective therapeutic agents. nih.govecnu.edu.cn
Modifications of Aromatic Moieties
The aromatic moieties of this compound, which are phenolic in nature, present prime targets for chemical modification. The hydroxyl groups on these rings are particularly amenable to derivatization, which can significantly influence the molecule's properties.
One common strategy involves the esterification of the phenolic hydroxyl groups. For instance, the reaction of tetrahydrocurcuminoids with succinic anhydride can yield succinate esters. This modification is intended to protect the hydroxyl groups from degradation and potentially improve the compound's stability and bioavailability nih.gov. While specific studies on this compound are limited, research on the closely related compound, tetrahydrocurcumin, has demonstrated that esterification of the phenolic rings can be achieved. In one study, eleven novel tetrahydrocurcumin derivatives were synthesized via Steglich esterification on both phenolic rings, indicating a viable synthetic route for modifying these moieties nih.govresearchgate.net.
Another approach to modifying the aromatic rings is through alkylation or the introduction of other functional groups to the phenolic hydroxyls. These modifications can alter the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity. For example, in curcumin analogs, the introduction of alkoxy groups at various positions on the aromatic rings has been explored to enhance anticancer activity. While not specific to this compound, these studies provide a proof of concept for the feasibility and potential benefits of such aromatic modifications.
The table below summarizes potential modifications to the aromatic moieties based on strategies applied to related curcuminoids.
| Modification Type | Reagents/Conditions | Potential Outcome |
| Esterification | Succinic anhydride, Steglich esterification conditions | Increased stability and bioavailability |
| Alkylation | Alkyl halides in the presence of a base | Altered lipophilicity and electronic properties |
| Introduction of Bulky Groups | Friedel-Crafts alkylation or acylation | Enhanced biological activity |
Detailed research findings on the specific derivatization of this compound's aromatic moieties are still emerging. However, the synthetic methodologies applied to parent curcuminoids provide a strong foundation for future exploration in this area.
Alterations in the Linker Chain Structure
For curcuminoids in general, synthetic efforts have been directed at varying the structure of this linker. One common strategy is the synthesis of symmetrical 1,5-diarylpentadienones , which effectively shortens the heptadiene chain of curcumin to a pentadienone structure. This alteration has been shown to result in analogs with potent anticancer and anti-angiogenesis activities.
While the core of this compound features a saturated heptane chain, the principles of linker modification from its unsaturated parent compounds can be extrapolated. For instance, the synthesis of analogs with altered linker lengths or the introduction of different functional groups within the chain could be explored.
Furthermore, the keto-enol tautomerism present in the β-diketone moiety of curcumin is absent in its tetrahydro derivatives. However, the ketone groups within the linker of this compound still offer sites for chemical reactions. For example, the synthesis of pyrazole and isoxazole derivatives of curcumin has been achieved by reacting the β-diketone moiety with hydrazine and hydroxylamine, respectively. Similar strategies could potentially be adapted to modify the ketone functionalities within the saturated linker of this compound.
The following table outlines potential alterations to the linker chain structure based on modifications of related compounds.
| Modification Strategy | Description | Potential Impact |
| Alteration of Linker Length | Synthesis of analogs with shorter or longer carbon chains connecting the aromatic rings. | Changes in molecular flexibility and binding affinity to targets. |
| Introduction of Heteroatoms | Replacing carbon atoms in the linker with nitrogen or oxygen to create heterocyclic analogs. | Altered polarity, solubility, and potential for new biological interactions. |
| Modification of Ketone Groups | Derivatization of the ketone functionalities within the linker to form, for example, oximes or hydrazones. | Changes in chemical reactivity and biological activity. |
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For Tetrahydrobisdemethoxydiferuloylmethane, which exists as a mixture of keto-enol tautomers in solution, NMR analysis is crucial for identifying and characterizing both forms. nih.gov The enol form is generally found to be the dominant tautomer in solution. nih.gov
Proton (¹H) NMR spectroscopy reveals the chemical environment of each proton within the molecule. The spectrum of this compound shows distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the methoxy (B1213986) group protons. Analysis in DMSO-d6 shows characteristic signals for both the keto and the predominant enol forms. researchgate.net For the enol form, a key signal is a singlet at δ 5.72 ppm, attributed to the central proton of the β-diketone moiety. researchgate.net The aromatic region displays a pattern consistent with the substitution on the two phenyl rings. acs.org
Interactive Table: ¹H NMR Spectral Data for this compound (in DMSO-d6) researchgate.net You can sort the table by clicking on the headers.
| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Tautomeric Form |
| H-1 | 5.72 | s | - | Enol |
| H-1 | 3.67 | s | - | Keto |
| H-2, H-4 | 2.65 | t | 7.6 | Enol |
| H-2 | 2.72 | t | 7.6 | Keto |
| H-4 | 2.75 | t | 7.6 | Keto |
| H-6, H-7 | 2.45 | t | 7.6 | Enol |
| H-6, H-7 | 2.44 | t | 7.6 | Keto |
| H-1', H-1'' | 6.66 | d | 8.0 | Both |
| H-2', H-2'' | 6.63 | s | - | Both |
| H-5', H-5'' | 6.54 | d | 8.0 | Both |
| OCH₃ | 3.70 | s | - | Both |
| Ar-OH | 8.59 | s | - | Both |
| Enol-OH | 9.63 | s | - | Enol |
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum confirms the presence of all 21 carbon atoms in this compound. Key signals include those for the carbonyl carbons in the keto form and the enolic carbon in the enol form, as well as distinct signals for the aromatic, aliphatic, and methoxy carbons. researchgate.net
Interactive Table: ¹³C NMR Spectral Data for this compound (in DMSO-d6) researchgate.net You can filter the data by entering values in the search boxes below each header.
| Assignment | Chemical Shift (δ ppm) | Tautomeric Form |
| C-1 | 99.63 | Enol |
| C-1 | 56.34 | Keto |
| C-2, C-4 | 45.42 | Enol |
| C-2 | 47.91 | Keto |
| C-3, C-5 | 182.72 | Enol |
| C-3, C-5 | 205.52 | Keto |
| C-4 | 47.91 | Keto |
| C-6, C-7 | 28.98 | Enol |
| C-6, C-7 | 28.95 | Keto |
| C-1', C-1'' | 132.88 | Both |
| C-2', C-2'' | 112.53 | Both |
| C-3', C-3'' | 147.21 | Both |
| C-4', C-4'' | 144.91 | Both |
| C-5', C-5'' | 120.57 | Both |
| C-6', C-6'' | 115.42 | Both |
| OCH₃ | 55.65 | Both |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of this compound, and to study its fragmentation patterns through tandem mass spectrometry (MS/MS). nih.gov
In positive ion electrospray ionization (ESI) mode, the compound typically forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 373. nih.gov Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. A major fragmentation pathway involves the cleavage of the heptanoid chain, yielding a prominent fragment ion at m/z 137. nih.govaacrjournals.org
In negative ion ESI mode, a deprotonated molecular ion [M-H]⁻ is observed at m/z 371.2. nih.gov Its fragmentation yields a characteristic daughter ion at m/z 235.1. nih.gov These fragmentation patterns provide confirmatory evidence for the proposed structure and can be used for sensitive and specific quantification in complex matrices. nih.govnih.gov
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies. biomedscidirect.com The FT-IR spectrum of this compound provides clear evidence for its structural features.
The spectrum displays a strong, broad absorption band around 3426 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. researchgate.net The presence of the saturated aliphatic chain is confirmed by C-H sp³ stretching vibrations observed in the region of 2845-2962 cm⁻¹. researchgate.net Specifically, a notable absorption peak appears around 2932 cm⁻¹, confirming the hydrogenation of the curcuminoid structure. researchgate.net Other observed bands include C-H sp² stretching at approximately 3005-3064 cm⁻¹. researchgate.net These spectral features are consistent with the molecular structure of this compound.
Advanced Chromatographic Techniques for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and performing quantitative analysis of this compound. researchgate.net
For purity analysis, a reversed-phase HPLC (RP-HPLC) method is commonly employed. bohrium.com Efficient separation is typically achieved on a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile, methanol, and water, adjusted to an acidic pH. bohrium.comdoaj.org Detection is commonly performed using a UV detector at a wavelength of 280 nm, where the compound exhibits significant absorbance. bohrium.comresearchgate.net Such methods are validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness, ensuring reliable quantification for quality control purposes. researchgate.netdoaj.org
For isomeric analysis, HPLC is crucial for separating this compound from other structurally related curcuminoids and metabolites, such as tetrahydrodemethoxycurcumin, hexahydrocurcumin, and octahydrocurcumin. nih.gov While this compound itself is achiral, chiral chromatography techniques could be applied to separate potential enantiomers of related, chiral diarylheptanoids or derivatives. ntu.edu.sg The high resolving power of modern HPLC systems ensures that even minor impurities and closely related isomers can be effectively separated and quantified. nih.gov
Computational Chemistry Approaches in Tetrahydrobisdemethoxydiferuloylmethane Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. bohrium.com These methods allow for a detailed analysis of the electronic structure, which governs the molecule's reactivity and potential interactions.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining molecular stability and reactivity. ijrti.org A smaller energy gap suggests higher reactivity. researchgate.net
For instance, in a study of an asymmetrical curcumin (B1669340) derivative, FMO analysis revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net Another computational study on curcumin and its derivatives utilized quantum chemical calculations to determine parameters like EHOMO, ELUMO, and the energy gap to correlate molecular structure with behavior. ijrti.org Theoretical studies on curcumin have confirmed that the keto-enolic forms are more stable than the di-keto form, and the HOMO and LUMO orbitals have been calculated for these structures. researchgate.net
Table 1: Frontier Molecular Orbital Energies of a Curcumin Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.89 |
| ELUMO | -2.81 |
| Egap (HOMO-LUMO) | 3.08 |
This table is generated based on data from a study on an asymmetrical curcumin derivative and serves as an illustrative example. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Tetrahydrobisdemethoxydiferuloylmethane, and a biological macromolecule (target), typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The strength of this interaction is quantified by a docking score or binding energy, with lower (more negative) values indicating a stronger interaction. For example, molecular docking studies on curcumin and its derivatives have been performed against various protein targets to assess their therapeutic potential. longdom.orgresearchgate.net In one study, curcumin derivatives showed favorable binding scores against proteins involved in obesity mechanisms. nih.gov Another study on novel curcumin analogues identified a compound with a docking score of -7.175 kcal/mol against the Akt1 protein, suggesting good biological activity. researchgate.net Similarly, modified tetrahydrocurcumins have been investigated as potential anticancer agents, with docking simulations used to evaluate their inhibitory potential. nih.gov
Table 2: Illustrative Binding Affinities of Curcumin Derivatives to Various Protein Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Curcumin | Cyclin-Dependent Kinase 2 (CDK2) | -7.80 |
| Kurkumod 23 | Cyclin-Dependent Kinase 2 (CDK2) | -9.15 |
| Kurkumod 24 | Cyclin-Dependent Kinase 2 (CDK2) | -9.36 |
| MKS50 (Curcumin Analog) | Akt1 | -7.175 |
This table is generated based on data from studies on curcumin derivatives and serves as an illustrative example. researchgate.netnih.gov
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes in both the ligand and the protein upon binding. For instance, MD simulations have been used to assess the stability of complexes between curcumin analogues and human dipeptidyl peptidase IV (DPP-IV). bohrium.com These simulations analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds to confirm the stability of the docked complex. bohrium.comtandfonline.com
In Silico Prediction of Biological Activities and Potency Profiles
In silico methods are increasingly used to predict the biological activities and pharmacokinetic properties of new chemical entities. These computational tools can screen large libraries of compounds and prioritize them for further experimental testing. The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five, which predicts the oral bioavailability of a molecule. nih.govresearchgate.net
Computational studies on curcumin and its derivatives have utilized various online tools to predict their bioactivity scores, molecular properties, and toxicity profiles. researchgate.netresearchgate.net For instance, the anticancer activity of curcuminoids has been evaluated in silico using prediction tools that assess their cytotoxic potential against various cancer cell lines. thebioscan.com These studies provide valuable insights into the therapeutic potential of these compounds and can guide the design of new, more potent derivatives. For example, a computational study on curcumin derivatives for treating obesity evaluated their pharmacokinetic and pharmacodynamic characteristics, demonstrating their potential as viable drug candidates. nih.gov
Computational Assessment of Compound Stability and Degradation Pathways
Computational chemistry offers powerful tools to investigate the intrinsic stability of molecules and to predict their likely degradation pathways, providing insights that are often difficult to obtain through experimental methods alone. For this compound, a derivative of tetrahydrocurcumin (B193312), computational approaches are invaluable for understanding its chemical behavior at a molecular level. While direct computational studies on this compound are not extensively available in public literature, the principles and methodologies can be understood from studies on the closely related and widely researched parent compound, tetrahydrocurcumin, and other curcuminoids.
Computational assessments in this area primarily revolve around quantum mechanical methods, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations. These methods are employed to calculate various molecular properties that correlate with stability and to model the dynamic processes that can lead to degradation.
Density Functional Theory (DFT) in Stability Assessment
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energies of different molecular conformations and the transition states of chemical reactions. nih.govnih.gov This allows for the prediction of the most stable forms of a molecule and the energy barriers associated with its degradation reactions.
One of the key applications of DFT in assessing compound stability is the calculation of Bond Dissociation Energies (BDE). BDE is the energy required to break a specific bond in a molecule homolytically. Bonds with lower BDE values are more susceptible to cleavage and can indicate the initial steps of a degradation pathway. For curcuminoids, the phenolic hydroxyl groups and the β-diketone moiety are often sites of interest for BDE calculations to understand their antioxidant activity and degradation.
Another important aspect studied using DFT is the molecule's reactivity, which can be inferred from its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For tetrahydrocurcumin, the absence of the unsaturated C=C bond, when compared to curcumin, leads to a different electronic distribution and contributes to its enhanced stability. tandfonline.com
Molecular Dynamics (MD) Simulations for Degradation Insights
MD simulations provide a dynamic picture of molecular behavior over time. nih.gov By simulating the movement of atoms in a molecule and its interaction with its environment (e.g., solvent molecules), MD can reveal conformational changes that may precede degradation. It can also be used to study the stability of a compound in different environments, such as aqueous solutions at various pH levels.
For instance, MD simulations can help to understand how the flexibility of the this compound molecule might expose certain chemical groups to attack by reactive species, initiating degradation. The simulations can track the interactions with water molecules or other potential reactants, providing a microscopic view of the degradation process.
Predicted Degradation Pathways
Based on the known chemistry of curcumin and tetrahydrocurcumin, several degradation pathways for this compound can be computationally investigated. These include:
Oxidative Degradation: The phenolic hydroxyl groups are susceptible to oxidation. Computational models can simulate the reaction with reactive oxygen species (ROS) to predict the resulting degradation products.
Hydrolytic Degradation: The stability of the ether linkages and other functional groups in the presence of water can be assessed. DFT calculations can determine the energy barriers for hydrolysis reactions.
Photodegradation: Although tetrahydrocurcumin is generally more stable than curcumin, exposure to light can still induce degradation. nih.gov Computational methods can model the excited states of the molecule to predict its photochemical reactivity.
The degradation of curcuminoids is known to be pH-dependent. mdpi.com Computational models can simulate the compound in different protonation states to assess its stability across a range of pH values.
While specific data tables for this compound are not available, the following table illustrates the type of data that can be generated from computational studies on related curcuminoids to assess stability.
| Computational Method | Parameter Calculated | Significance for Stability Assessment |
| Density Functional Theory (DFT) | Bond Dissociation Energy (BDE) | Lower BDE indicates weaker bonds susceptible to cleavage. |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | A larger gap generally correlates with higher chemical stability. |
| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD) | Measures conformational stability over time in a simulated environment. |
| Molecular Dynamics (MD) | Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance, indicating solvent accessibility to reactive sites. |
Detailed research findings from computational studies on curcumin and its derivatives indicate that the saturation of the central heptadienone chain, as is the case in tetrahydrocurcumin and its derivatives, significantly enhances stability by removing the reactive α,β-unsaturated ketone moiety. mdpi.com This structural modification reduces the susceptibility to Michael addition reactions, a known degradation pathway for curcumin. nih.gov
Mechanistic Elucidation of Biological Activities: Preclinical Investigations of Tetrahydrobisdemethoxydiferuloylmethane
Comprehensive Analysis of Antioxidative Mechanisms
The antioxidant capacity of Tetrahydrobisdemethoxydiferuloylmethane is attributed to a multi-faceted mechanism that includes direct interaction with reactive oxygen species, chelation of pro-oxidant metals, and modulation of the body's intrinsic antioxidant defense systems.
Direct Free Radical Scavenging Capabilities (e.g., DPPH•, ABTS•+)
This compound demonstrates potent direct free radical scavenging activity. This capability is often assessed using in vitro assays involving stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). In these assays, the compound's ability to donate a hydrogen atom or an electron to neutralize the radical is measured, typically by a change in color that can be quantified spectrophotometrically. scitepress.orgnih.govniscpr.res.in
Studies on related hydrogenated curcumin (B1669340) derivatives, such as Tetrahydrocurcumin (B193312) (THC), have shown that they possess stronger DPPH• scavenging activity compared to their parent compound, curcumin. nih.govresearchgate.net This enhanced activity is attributed to the hydrogenation of the central seven-carbon chain, which alters the molecule's electronic properties and stability. nih.govjst.go.jp Tetrahydrocurcuminoids, the class to which this compound belongs, are generally considered more effective free radical scavengers than curcuminoids. c3reduct.com
Chelation of Pro-oxidant Metal Ions (e.g., Fe²⁺, Cu²⁺)
Pro-oxidant metal ions, such as ferrous iron (Fe²⁺) and cuprous copper (Cu²⁺), can catalyze the formation of highly reactive free radicals, particularly the hydroxyl radical, via Fenton-type reactions. The ability of a compound to chelate these metals can prevent this radical formation, representing an important antioxidant mechanism.
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 Pathway)
Beyond direct scavenging, this compound may exert its antioxidant effects by upregulating the body's own defense mechanisms. A key regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. frontiersin.orgresearchgate.net
Activation of the Nrf2 pathway leads to the increased expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). frontiersin.org Studies have demonstrated that curcumin can activate the Nrf2 signaling pathway through multiple mechanisms, including the inhibition of its repressor protein, Keap1. researchgate.netnih.govnih.gov This activation enhances the cell's capacity to neutralize reactive oxygen species and resist oxidative damage. Given that curcuminoids and their derivatives are known to modulate this pathway, it is plausible that this compound also shares this ability to bolster endogenous antioxidant defenses.
Comparative Efficacy with Reference Antioxidants in Preclinical Models
In preclinical evaluations, the antioxidant efficacy of curcumin derivatives is often compared against the parent compound, curcumin, and standard reference antioxidants like Trolox, a water-soluble analog of vitamin E.
Hydrogenated derivatives of curcumin have consistently demonstrated remarkably higher antioxidant activity than curcumin itself. jst.go.jpscispace.com In DPPH radical scavenging assays, the activity of Tetrahydrocurcumin (THC) was found to be significantly greater than that of both curcumin and Trolox. nih.govresearchgate.net A comparative study ranked the scavenging activity in the order of THC > Hexahydrocurcumin (HHC) = Octahydrocurcumin (OHC) > Trolox > Curcumin. nih.gov
Similar superior activity has been observed in models of lipid peroxidation and hemolysis. In an assay measuring the inhibition of AAPH-induced red blood cell hemolysis, hydrogenated derivatives again proved more potent, with the order of efficacy being OHC > THC = HHC > Trolox > Curcumin. nih.govc3reduct.com These findings collectively indicate that the hydrogenation of the curcuminoid structure, as seen in this compound, leads to a significant enhancement of antioxidant potential compared to both the natural precursor and standard reference compounds. researchgate.netscispace.com
| Compound | Relative Scavenging Potency | Reference |
|---|---|---|
| Tetrahydrocurcumin (THC) | Highest | nih.gov |
| Hexahydrocurcumin (HHC) | High | nih.gov |
| Octahydrocurcumin (OHC) | High | nih.gov |
| Trolox | Moderate | nih.gov |
| Curcumin | Moderate | nih.gov |
| Demethoxycurcumin (B1670235) (Dmc) | Low | nih.gov |
| Bisdemethoxycurcumin (B1667434) (Bdmc) | Lowest | nih.gov |
Dissection of Anti-Inflammatory Pathways
Inflammation is a complex biological response intricately linked with oxidative stress. The anti-inflammatory properties of this compound are primarily understood through its ability to modulate key signaling pathways that regulate the expression of inflammatory mediators.
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Cascade
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. nih.govnih.gov It is a protein complex that, upon activation, moves into the nucleus and induces the transcription of genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules. The activation of NF-κB is tightly controlled, and its dysregulation is a hallmark of many chronic inflammatory diseases.
Curcumin is a well-documented inhibitor of the NF-κB pathway. mdpi.com It can interfere with multiple steps in the signaling cascade, including the inhibition of the IκB kinase (IKK) complex, which is responsible for activating NF-κB by phosphorylating its inhibitory subunit, IκBα. mdpi.com By preventing IκBα degradation, curcumin keeps NF-κB sequestered in the cytoplasm in an inactive state.
The role of curcumin's structural features in this inhibition has been studied. Research suggests that the methoxy (B1213986) groups on the phenyl rings of curcumin are critical for its potent suppression of NF-κB. bohrium.com However, various curcumin analogues, including those with modifications to the central chain, have also been shown to be potent NF-κB inhibitors, suggesting that the precise mechanism can vary between different derivatives. nih.govnih.govresearchgate.net While some reports have indicated that saturation of the central chain (as in tetrahydrocurcuminoids) might reduce activity compared to curcumin, other studies show that these hydrogenated derivatives effectively reduce the expression of NF-κB-regulated inflammatory mediators, confirming their anti-inflammatory potential.
Downregulation of Pro-inflammatory Cytokine and Mediator Expression (e.g., TNF-α, IL-6, IL-1β)
Chronic inflammation is a key driver of numerous diseases, characterized by the overproduction of pro-inflammatory cytokines. Research into curcuminoids and their metabolites has revealed significant anti-inflammatory potential through the modulation of these signaling molecules. Tetrahydrocurcumin (THC), a closely related metabolite to this compound, has demonstrated the ability to mitigate inflammatory responses.
In preclinical studies, THC administration was found to decrease levels of Tumor Necrosis Factor-alpha (TNF-α) in the skin of mice with diet-induced obesity. nih.govsemanticscholar.org TNF-α is a critical cytokine involved in systemic inflammation. The parent compound, curcumin, has been shown to suppress the release of several pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and TNF-α, by inhibiting shared signaling pathways like NF-κB and MAPKs. researchgate.net This suggests that metabolites like this compound likely share the capacity to downregulate these key inflammatory mediators, a crucial mechanism for its observed anti-inflammatory effects.
Table 1: Effect of Tetrahydrocurcumin (THC) on Inflammatory Markers in High-Fat Diet-Induced Obese Mice
| Marker | Observation | Implication |
| TNF-α | Decreased expression in skin tissue following THC administration. nih.govsemanticscholar.org | Attenuation of a key pro-inflammatory cytokine. |
| Phosphorylated p65 | Decreased levels in skin tissue with THC treatment. nih.govsemanticscholar.org | Inhibition of the NF-κB signaling pathway. |
Modulation of Autophagy in Inflammatory Responses
Autophagy is a cellular process responsible for degrading and recycling damaged components, playing a complex role in regulating inflammation. Dysfunctional autophagy is implicated in various inflammatory conditions. Studies on Tetrahydrocurcumin (THC) have begun to shed light on how curcumin metabolites interact with this pathway in the context of inflammation.
In a study involving mice with high-fat diet-induced obesity, which leads to a state of chronic low-grade inflammation, the skin tissue showed elevated levels of autophagy markers such as LC3, Atg5, and Beclin 1. nih.govsemanticscholar.org Interestingly, the administration of THC suppressed the expression of these markers. nih.govsemanticscholar.org This suggests that in certain chronic inflammatory states, autophagy may be excessively activated, and the therapeutic effect of THC could be partly due to its ability to restore autophagic balance. nih.govsemanticscholar.org This modulation of autophagy represents a significant mechanism through which this compound and related compounds may exert their anti-inflammatory effects.
Table 2: Effect of Tetrahydrocurcumin (THC) on Autophagy Markers in the Skin of High-Fat Diet-Fed Mice
| Autophagy Marker | Observation in HFD Mice | Effect of THC Administration |
| LC3 | Higher expression | Suppressed expression nih.govsemanticscholar.org |
| Atg5 | Higher expression | Suppressed expression nih.gov |
| Beclin 1 | Higher expression | Suppressed expression nih.govsemanticscholar.org |
Investigation of Antiproliferative and Chemopreventive Mechanisms in Cell Lines
The potential of natural compounds to combat cancer is a major focus of research. The mechanisms often involve interfering with the processes that allow cancer cells to grow and spread uncontrollably.
Impact on Cell Cycle Progression and Apoptosis Induction
A hallmark of cancer is the dysregulation of the cell cycle, leading to unchecked proliferation. Many natural compounds exert their anticancer effects by forcing cancer cells to halt their division cycle and undergo programmed cell death, or apoptosis.
Phytonutrients, including curcuminoids, have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, preventing the cell from progressing to DNA synthesis or mitosis. frontiersin.orgjmb.or.kr This arrest is frequently linked to the upregulation of tumor suppressor proteins like p53 and p21. frontiersin.org Following cell cycle arrest, these compounds can trigger apoptosis through various signaling pathways. This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins, which regulate mitochondrial integrity and the apoptotic cascade. mdpi.com The ability to selectively induce apoptosis in cancer cells while leaving normal cells unharmed is a key mechanism for the chemopreventive potential attributed to compounds like this compound. nih.gov
Inhibition of Key Enzymes Associated with Tumor Promotion (e.g., Ornithine Decarboxylase)
Certain enzymes become overactive in cancer cells and play a crucial role in tumor growth and development. Ornithine decarboxylase (ODC) is one such enzyme. It is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov
Elevated levels of ODC and polyamines are found in many types of cancer, making this enzyme a prime target for chemoprevention and therapy. nih.gov Inhibition of ODC can deplete the polyamines necessary for rapid cell division, thereby slowing or halting tumor growth. nih.gov The inhibitor α-difluoromethylornithine (DFMO) has been approved for treating certain diseases and is studied in cancer trials. nih.govorbustherapeutics.com The investigation of natural compounds, such as flavonoids and other polyphenols, as ODC inhibitors is an active area of research, suggesting a potential mechanism for the antiproliferative effects of this compound. mdpi.com
Anti-angiogenic Effects in Preclinical Models
For tumors to grow beyond a small size, they must form new blood vessels to supply nutrients and oxygen, a process called angiogenesis. naturalmedicinejournal.com Targeting and inhibiting angiogenesis is a validated strategy in cancer therapy.
Preclinical studies have shown that Tetrahydrocurcumin (THC) possesses anti-angiogenic properties. In a mouse model of obesity, which is associated with increased adipose tissue angiogenesis, THC supplementation was found to suppress this process. mdpi.com The mechanism involved the downregulation of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMP-2 and MMP-9). mdpi.com VEGF is a primary signaling protein that stimulates the formation of new blood vessels. naturalmedicinejournal.com By inhibiting these factors, compounds like THC can effectively cut off the tumor's supply lines, hindering its growth and potential to metastasize.
Molecular Mechanisms Governing Melanogenesis Regulation
Melanogenesis, the process of producing melanin (B1238610) pigment, is regulated by complex signaling pathways. The key enzyme in this process is tyrosinase. mdpi.com While essential for photoprotection, overproduction of melanin can lead to hyperpigmentation disorders.
Recent research has highlighted the potent anti-melanogenic activity of Tetrahydrobisdemethoxycurcumin (THBDC), a direct analogue of this compound. A comparative study of various curcuminoids and their hydrogenated forms found that THBDC exhibited a significant inhibitory effect on melanin production in normal human melanocytes. mdpi.com This effect was more potent than that of its parent compound, bisdemethoxycurcumin (BDC). mdpi.com
The primary mechanism appears to be the direct inhibition of tyrosinase activity. The study noted that the anti-tyrosinase activity of BDC was not only retained but enhanced after hydrogenation to THBDC. mdpi.com This suggests that the structural changes leading to the formation of this compound enhance its ability to interfere with the key enzyme of melanogenesis, making it a promising agent for regulating skin pigmentation.
Table 3: Comparative Effects of Bisdemethoxycurcumin (BDC) and Tetrahydrobisdemethoxycurcumin (THBDC) on Melanogenesis
| Compound | Effect on Melanogenesis in Human Melanocytes | Effect on Tyrosinase Activity |
| BDC | Inhibitory | Inhibitory |
| THBDC | Stronger Inhibition than BDC mdpi.com | Enhanced Inhibition compared to BDC mdpi.com |
Inhibition of Tyrosinase Enzyme Activity
Tyrosinase is a critical enzyme in the synthesis of melanin, the pigment responsible for skin color. mdpi.comnih.gov The inhibition of this enzyme is a key strategy for managing hyperpigmentation. researchgate.netthieme-connect.de Preclinical studies have investigated the effects of this compound, also known as Tetrahydrobisdemethoxycurcumin (THBDC), on tyrosinase activity.
In a comparative study of various curcuminoids and their hydrogenated derivatives, THBDC demonstrated significant inhibitory effects on tyrosinase. mdpi.com In a cell-free system assessing mushroom tyrosinase activity, THBDC enhanced the inhibitory activity compared to its non-hydrogenated precursor, bisdemethoxycurcumin (BDC). mdpi.com Furthermore, when tested in MNT-1 human melanoma cells, THBDC treatment led to a potent, concentration-dependent inhibition of cellular tyrosinase activity. mdpi.com
| Compound | Concentration (µM) | Tyrosinase Activity Inhibition (%) in MNT-1 cells | Source |
|---|---|---|---|
| Tetrahydrobisdemethoxycurcumin (THBDC) | 10 | 26.06% | mdpi.com |
| Tetrahydrobisdemethoxycurcumin (THBDC) | 20 | 36.01% | mdpi.com |
| Tetrahydrobisdemethoxycurcumin (THBDC) | 40 | 58.44% | mdpi.com |
These findings highlight the direct enzymatic inhibition as a key mechanism for the compound's effects on pigmentation pathways. The structure-activity relationship appears to be influenced by both the absence of methoxy groups and the hydrogenation of the central chain. mdpi.commdpi.com
Influence on Melanin Synthesis Pathways at the Cellular Level
Beyond direct enzyme inhibition, the influence of this compound extends to the broader cellular pathways of melanogenesis. nih.govnih.gov The synthesis of melanin is a complex process regulated by multiple signaling cascades within melanocytes. researchgate.netmdpi.com
In studies utilizing MNT-1 human melanoma cells, THBDC was shown to significantly suppress melanin content. mdpi.com This effect was observed at concentrations that did not compromise cell viability, suggesting a targeted action on the melanin production pathway rather than general cytotoxicity. mdpi.com Due to their notable impact on reducing melanogenesis, THBDC and its precursor BDC were specifically selected for further investigation in primary human melanocytes. mdpi.com
Research on the related compound, Tetrahydrocurcumin (THC), provides additional insight into the potential mechanisms. THC was found to effectively inhibit α-melanocyte-stimulating hormone (α-MSH)-induced melanin production in B16F10 melanoma cells. nih.gov This inhibition was associated with a significant reduction in the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.gov This suggests that tetrahydrocurcuminoids may modulate the transcription of genes central to the melanin synthesis pathway.
| Compound | Cell Line | Effect | Source |
|---|---|---|---|
| Tetrahydrobisdemethoxycurcumin (THBDC) | MNT-1 human melanoma cells | Significant suppression of melanin content | mdpi.com |
| Tetrahydrocurcumin (THC) | B16F10 melanoma cells | Inhibition of α-MSH-induced melanin production | nih.gov |
| Tetrahydrocurcumin (THC) | B16F10 melanoma cells | Reduced expression of TYR, TRP-1, and TRP-2 | nih.gov |
Role in Extracellular Matrix Remodeling and Homeostasis
The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its remodeling and homeostasis are crucial for tissue integrity and function.
Inhibition of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components like collagen and elastin (B1584352). mdpi.comphcogrev.com Their overactivity is implicated in processes like skin aging and cancer metastasis. nih.govresearchgate.net While direct preclinical studies on THBDC's effect on MMPs are limited, research on its precursors, demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDC), provides valuable insights.
In studies on human invasive breast carcinoma cells, both DMC and BDC were found to reduce the secretion of MMP-3. nih.gov Another investigation revealed that DMC and BDC exhibit higher anti-metastatic potential than curcumin by down-regulating MMPs and urokinase plasminogen activator (uPA). researchgate.net Specifically, these curcuminoids significantly inhibited the activity of collagenase, MMP-2, and MMP-9. researchgate.net Given that THBDC is the hydrogenated form of BDC, it is plausible that it shares or possesses enhanced MMP-inhibitory properties. Furthermore, the parent compound, Tetrahydrocurcumin (THC), has been noted to inhibit collagen degradation, a process heavily mediated by MMPs. ump.ac.id
Maintenance of Collagen and Elastin Integrity
Collagen and elastin are the primary structural proteins of the skin, providing strength and elasticity, respectively. nih.gov The maintenance of their integrity is fundamental to youthful skin. nih.govresearchgate.net Preclinical studies on Tetrahydrocurcumin (THC) have demonstrated its protective effects on these vital proteins.
Further in vitro research on human foreskin fibroblast-1 (HFF-1) cells subjected to UVB-induced stress showed that the presence of THC significantly improved the levels of collagen and elastin. ump.ac.id This protective effect is linked to the antioxidant properties of the compound, which can prevent free radicals from inducing the expression of MMPs that degrade elastin and collagen fibers. ump.ac.id
Exploration of Other Preclinical Biological Activities
Neuroprotective Effects in In Vitro and In Vivo Models
The potential neuroprotective activities of tetrahydrocurcuminoids have been explored in various preclinical models of neurological disorders. researchgate.netnih.govnih.govresearchgate.net Research has primarily focused on Tetrahydrocurcumin (THC) and the precursor to THBDC, Bisdemethoxycurcumin (BDMC).
THC has been shown to possess anti-amyloid and neuroprotective properties that are comparable to curcumin, but with the advantage of being a more stable and bioavailable metabolite. semanticscholar.orgmdpi.com In vivo studies on animal models of traumatic brain injury (TBI) have demonstrated that THC can provide neuroprotection by inhibiting oxidative stress, mitochondrial dysfunction, and apoptosis. nih.gov The mechanism for this effect may involve the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses. nih.govbohrium.com
Similarly, BDMC has been investigated for its neuroprotective potential. In an in vivo mouse model of Alzheimer's disease, BDMC treatment was found to improve neuronal cell morphology and up-regulate SIRT1, a protein linked to neuroprotective effects against oxidative stress. nih.gov These findings on closely related compounds suggest that this compound may also hold promise as a neuroprotective agent, warranting further direct investigation. ncats.io
Antimicrobial Modulations against Pathogenic Microorganisms
This compound, a metabolite of curcumin, has been noted for its potential in modulating the activity of pathogenic microorganisms, primarily through its significant anti-inflammatory and antioxidant properties. hilarispublisher.comprimescholars.com Preclinical interest often focuses on its relevance to skin health, particularly in conditions such as acne, where microbial factors play a crucial role. nih.gov While direct bactericidal or bacteriostatic data from preclinical studies, such as Minimum Inhibitory Concentration (MIC) values, for this compound are not extensively documented in publicly available research, the mechanisms of its parent compounds suggest a potential role in managing skin microflora.
The compound's utility in skin conditions is often linked to its ability to scavenge free radicals and reduce inflammation, which are key factors in the pathogenesis of acne and other skin infections. hilarispublisher.comprimescholars.com By mitigating the inflammatory response to bacteria like Cutibacterium acnes (formerly Propionibacterium acnes), it may help to alleviate the symptoms of acne. Furthermore, the antioxidant effects of tetrahydrocurcuminoids can counteract oxidative stress induced by microbial activity and the subsequent immune response. nih.gov
Research on related curcuminoids has shown activity against skin pathogens. For instance, bisdemethoxycurcumin, a closely related compound, has demonstrated the ability to inhibit biofilm formation in Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen in skin and soft tissue infections. This suggests that compounds within this family may interfere with bacterial virulence and colonization, offering a therapeutic avenue that is not reliant on direct bactericidal action. However, specific studies detailing the direct antimicrobial spectrum and efficacy of this compound against a panel of pathogenic microorganisms are needed to fully elucidate its role as an antimicrobial modulator.
Regulation of Hyaluronic Acid Content and Dermal Hydration
Maintaining adequate skin hydration is critical for preserving the integrity of the skin barrier and preventing the signs of aging. Hyaluronic acid (HA) is a key glycosaminoglycan in the dermal extracellular matrix, renowned for its remarkable capacity to bind and retain water molecules, thereby playing a pivotal role in skin moisture and viscoelasticity. nih.govjcadonline.com Preclinical research has demonstrated that Tetrahydrocurcumin (THC), the parent compound of this compound, can significantly influence the skin's hyaluronic acid content, thereby promoting dermal hydration.
A key study investigating the effects of THC on human fibroblast cells (HFF-1) revealed a direct, dose-dependent increase in hyaluronic acid synthesis. nih.gov This suggests a mechanism whereby the compound actively stimulates the production of this vital humectant within the skin, rather than merely providing an external moisturizing effect. In this in vitro model, treatment with THC led to a statistically significant rise in hyaluronic acid levels, highlighting its potential to intrinsically improve skin hydration.
The findings from this preclinical investigation are summarized in the table below, illustrating the dose-dependent effect of Tetrahydrocurcumin on hyaluronic acid synthesis.
| Treatment Group | Concentration | Hyaluronic Acid (ng/mL) | Percentage Increase vs. Control (%) | Significance |
| Vehicle Control | - | 7.09 | - | - |
| Tetrahydrocurcumin (THC) | 0.1 µg/mL | 9.13 | 28.78% | p ≤ 0.05 |
| Tetrahydrocurcumin (THC) | 0.5 µg/mL | 10.89 | 53.60% | p ≤ 0.01 |
| Tetrahydrocurcumin (THC) | 1 µg/mL | 12.35 | 74.19% | p ≤ 0.001 |
| Ascorbic Acid (Positive Control) | 10 µM | 12.83 | 80.96% | p ≤ 0.001 |
| Data sourced from a 2017 study on the effects of Tetrahydrocurcumin on human fibroblast cells. nih.gov |
The results indicate that THC not only boosts the synthesis of hyaluronic acid but does so in a manner comparable to ascorbic acid, a well-known positive regulator of extracellular matrix components. nih.gov By enhancing the endogenous production of hyaluronic acid, this compound may help to restore the skin's natural moisturizing capabilities, improve elasticity, and fortify the skin barrier against environmental insults. nih.gov This mechanism provides a strong rationale for its inclusion in topical formulations designed to address skin dryness and the structural changes associated with aging.
Structure Activity Relationship Sar Studies of Tetrahydrobisdemethoxydiferuloylmethane and Its Analogues
Correlation of Structural Features with Antioxidant Potency
The antioxidant capacity of tetrahydrocurcuminoids is a key area of SAR research. Studies comparing these hydrogenated derivatives to their unsaturated curcuminoid counterparts reveal that the absence of conjugated double bonds in the central chain significantly impacts activity. Tetrahydrocurcuminoids are generally found to be more potent antioxidants than their corresponding curcuminoids. superferment.co.ukresearchgate.net This enhanced efficacy is attributed to the presence of benzylic hydrogens, which are involved in the oxidation process, rather than the β-diketone moiety. superferment.co.uk
The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl rings are critical determinants of antioxidant potency. The ortho-methoxy group, in particular, is considered essential for imparting significant antioxidant characteristics because it helps stabilize the resulting phenoxy radical through intramolecular hydrogen bonding. mdpi.com This facilitates hydrogen atom abstraction, a key mechanism of antioxidant action. mdpi.com
A comparative analysis of THBDC and its analogues reveals a clear SAR trend. The ranking of antioxidant potency among these compounds has been established as: THC >> THDC > THBDC. mdpi.com
Tetrahydrocurcumin (B193312) (THC) , with two methoxy groups, exhibits the highest antioxidant activity.
Tetrahydrodemethoxycurcumin (THDC) , with one methoxy group, shows moderate activity.
Tetrahydrobisdemethoxydiferuloylmethane (THBDC) , which completely lacks methoxy groups, demonstrates negligible antioxidant activity, similar to its parent compound Bisdemethoxycurcumin (B1667434) (BDC). mdpi.com
This hierarchy underscores the vital role of the methoxy groups in the antioxidant potential of this class of compounds.
| Compound | Number of Methoxy (-OCH3) Groups | Relative Antioxidant Potency |
|---|---|---|
| Tetrahydrocurcumin (THC) | 2 | High |
| Tetrahydrodemethoxycurcumin (THDC) | 1 | Moderate |
| This compound (THBDC) | 0 | Negligible |
Structural Determinants Influencing Anti-Inflammatory Efficacy
The structural features governing the anti-inflammatory effects of tetrahydrocurcuminoids present a distinct SAR profile compared to their antioxidant activity. Studies investigating the suppression of the pro-inflammatory transcription factor NF-κB show that the methoxy groups are critical for this activity. oup.comnih.gov Interestingly, in this context, the unsaturated curcuminoids are more potent, with a potency order of Curcumin (B1669340) > Demethoxycurcumin (B1670235) > Bisdemethoxycurcumin. oup.com Their hydrogenated analogue, Tetrahydrocurcumin (THC), was found to be significantly less active in suppressing TNF-induced NF-κB activation. oup.comnih.gov
However, research into specific inflammatory mediators reveals a more complex relationship. THC has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), although it was not effective against prostaglandin E2 (PGE2) production. mdpi.comresearchgate.net This indicates a selective mechanism of action.
To enhance the anti-inflammatory profile of tetrahydrocurcuminoids, various analogues have been synthesized. A key strategy involves the esterification of the phenolic hydroxyl groups. mdpi.com This structural modification has led to the development of novel derivatives with improved and varied efficacy.
A cyclic derivative of THC demonstrated superior activity in inhibiting TNF-α production compared to the parent THC molecule. researchgate.netnih.gov
An acyclic derivative was identified as the most potent inhibitor of PGE2 production, an activity that THC itself lacks. researchgate.netnih.gov
Another acyclic derivative retained the same efficacy as THC in inhibiting IL-6 production. researchgate.netnih.gov
These findings suggest that while the core tetrahydrocurcuminoid structure possesses baseline anti-inflammatory properties, targeted modifications to the phenolic rings are a viable strategy for modulating and enhancing efficacy against specific inflammatory pathways.
| Compound / Analogue | Effect on TNF-α Production | Effect on IL-6 Production | Effect on PGE2 Production |
|---|---|---|---|
| Tetrahydrocurcumin (THC) | Inhibits | Inhibits | No Inhibition |
| Cyclic THC Derivative | Stronger Inhibition than THC | Not Specified | Not Specified |
| Acyclic THC Derivative 1 | Not Specified | Similar Inhibition to THC | Not Specified |
| Acyclic THC Derivative 2 | Not Specified | Not Specified | Strong Inhibition |
SAR in Antiproliferative and Melanogenesis Modulatory Activities
The relationship between the structure of tetrahydrocurcuminoids and their effects on cell proliferation and melanin (B1238610) synthesis reveals highly specific and sometimes contrasting activities.
For antiproliferative activity , the methoxy groups appear to play a less significant role than they do in inflammation. Studies comparing curcuminoids found that Curcumin, Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC) exhibited comparable antiproliferative effects. oup.comnih.gov Their hydrogenated counterpart, THC, was considerably less active. oup.com However, within the tetrahydro- series, a different trend emerges. THBDC was found to have the most pronounced inhibitory effect on the cellular migration of colon cancer cells when compared to both THDC and THC. mdpi.com This suggests that for certain anticancer activities like inhibiting cell migration, the absence of methoxy groups on the tetrahydro- backbone is beneficial.
The SAR for melanogenesis modulation is particularly complex. Here, both the hydrogenation of the central chain and the presence of methoxy groups lead to distinct outcomes. A comprehensive study comparing curcuminoids and their tetrahydro- analogues yielded several key insights mdpi.com:
Hydrogenation Effect : The saturation of the central double bonds is a critical switch for activity. Curcumin (PC), an inhibitor of melanin production, becomes a stimulator of melanogenesis upon hydrogenation to THC. mdpi.comresearchgate.net
Methoxy Group Effect : The influence of the methoxy groups is not uniform across the series. While THC (two -OCH3 groups) stimulates melanogenesis, THBDC (zero -OCH3 groups) acts as an inhibitor. In fact, THBDC showed a superior ability to inhibit tyrosinase, the key enzyme in melanin synthesis, compared to its unsaturated parent compound, BDC. mdpi.com
These findings highlight that the anti-melanogenic potential cannot be predicted simply by hydrogenation and that the interplay with the phenyl ring substituents is crucial.
| Compound | Structural Features | Effect on Melanogenesis | Effect on Tyrosinase Activity |
|---|---|---|---|
| Curcumin (PC) | Unsaturated, 2 Methoxy Groups | Inhibits | Inhibits |
| Tetrahydrocurcumin (THC) | Saturated, 2 Methoxy Groups | Stimulates | - |
| Bisdemethoxycurcumin (BDC) | Unsaturated, 0 Methoxy Groups | Inhibits | Inhibits (19.9%) |
| This compound (THBDC) | Saturated, 0 Methoxy Groups | Inhibits | Inhibits (32.9%) |
Rational Design of Analogues for Enhanced Bioactivity and Selectivity
Rational design utilizes SAR data to guide the synthesis of new molecules with improved therapeutic properties, such as increased potency, better bioavailability, or enhanced selectivity for a specific biological target. For tetrahydrocurcuminoids, computational and synthetic chemistry approaches have been employed to predict and create superior analogues.
A key tool in this process is Quantitative Structure-Activity Relationship (QSAR) modeling. A 3D-QSAR study on a series of tetrahydrocurcumin derivatives successfully created a model to predict their anti-inflammatory activity. mdpi.comnih.gov The analysis revealed that the model was slightly dominated by steric factors (57.3%) over electrostatic ones (42.7%). nih.gov The practical outcome of this model was the prediction that adding bulky chemical groups to the ends of the tetrahydrocurcumin structure could lead to enhanced anti-inflammatory effects. researchgate.netnih.gov This provides a clear, data-driven strategy for designing more potent anti-inflammatory agents.
Other rational design strategies for curcumin-related structures, which can be applied to tetrahydro- analogues, include:
Modification of the Central Linker : Altering the length and flexibility of the seven-carbon chain can impact biological activity. researchgate.net
Fixing Isomerization : The β-diketone moiety of these compounds can exist in keto and enol forms. Synthetically "locking" the molecule into one form can improve stability and potency. researchgate.net
Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can modulate activity and improve drug-like characteristics.
The overarching goal of these rational design efforts is to overcome limitations of the natural compounds, such as low bioavailability, and to develop analogues with highly specific and enhanced bioactivity for targeted therapeutic applications. mdpi.com
Preclinical Bioavailability and Biotransformation Investigations
In Vitro and In Vivo Absorption Profiles in Preclinical Models
The oral bioavailability of curcuminoids, including the parent compounds of Tetrahydrobisdemethoxydiferuloylmethane, is generally low due to poor absorption, rapid metabolism, and systemic elimination. revgenetics.combiorxiv.org Preclinical studies investigating the absorption profiles of this compound are often extrapolated from research on curcumin (B1669340) and its other metabolites.
In vitro models, such as cell cultures, are utilized to assess the permeability and transport of these compounds across intestinal barriers. In vivo studies in animal models further elucidate the absorption kinetics, distribution, and excretion of curcuminoid metabolites. While specific data for this compound is limited, the general understanding is that its absorption profile is likely influenced by its lipophilic nature and susceptibility to metabolic enzymes in the gut and liver.
Identification and Characterization of Major Metabolites
The biotransformation of curcuminoids results in several metabolites, with reduction and conjugation being the primary pathways. The major metabolites identified in preclinical studies following the administration of curcuminoid mixtures are hydrogenated derivatives.
Similar to the formation of Tetrahydrocurcumin (B193312) from curcumin, Tetrahydrodemethoxycurcumin is a reduced metabolite of demethoxycurcumin (B1670235), another primary curcuminoid. Its characterization in preclinical models highlights the parallel metabolic pathways for the different curcuminoid constituents.
Elucidation of Enzymatic Biotransformation Pathways
The conversion of curcuminoids to their tetrahydro derivatives is a critical step in their metabolism. This biotransformation is primarily enzymatic.
Research has identified an NADPH-dependent curcumin/dihydrocurcumin (B1670591) reductase enzyme as being responsible for the two-step reduction of curcumin to dihydrocurcumin and subsequently to tetrahydrocurcumin. nih.gov This enzymatic activity is not limited to the liver; it has also been observed in intestinal microorganisms, suggesting that the gut microbiota plays a significant role in the metabolism of curcuminoids. nih.gov The biotransformation of other curcuminoids, such as bisdemethoxycurcumin (B1667434) to this compound, is presumed to follow a similar enzymatic reduction pathway.
Advanced Strategies for Enhancing Bioavailability in Preclinical Formulations
Given the inherently low bioavailability of curcuminoids and their metabolites, various formulation strategies have been explored in preclinical settings to improve their absorption and systemic exposure.
Reducing the particle size of a compound can significantly increase its surface area, leading to enhanced dissolution and absorption.
Nanosuspensions: This technique involves dispersing the compound as nanosized particles in a liquid medium. Studies on curcumin have shown that nanosuspensions can significantly increase its solubility and bioavailability. researchgate.netredalyc.orgnih.gov For instance, a nanosuspension of curcumin was found to have a much greater area under the plasma concentration-time curve (AUC) compared to a curcumin solution when administered intravenously in animal models. nih.gov
Micronization: This process reduces the average diameter of solid material particles. Micronized curcumin powder has demonstrated significantly increased oral bioavailability in human studies compared to native curcumin powder. nih.govd-nb.info One study reported a 9-fold increase in the bioavailability of micronized curcumin in all subjects, with a more pronounced effect in women. nih.gov These findings suggest that particle size engineering is a promising approach to enhance the systemic delivery of this compound and other related compounds. biorxiv.org
Interactive Data Table: Bioavailability Enhancement Strategies
| Strategy | Description | Key Findings in Preclinical/Clinical Studies | Potential Benefit for this compound |
| Nanosuspensions | Dispersion of nanosized drug particles in a liquid medium. | Increased solubility and dissolution rate of curcumin. researchgate.netredalyc.org Significantly higher plasma concentrations and longer residence time. nih.gov | Improved absorption and systemic exposure. |
| Micronization | Reduction of the average particle diameter of a solid material. | 9-fold increase in oral bioavailability of curcuminoids in humans. nih.gov Enhanced dissolution and antioxidant activity in vitro and in vivo. biorxiv.org | Enhanced oral bioavailability and therapeutic efficacy. |
Solid Dispersion Formulations
Solid dispersion technology is a well-established strategy for improving the dissolution rate and bioavailability of poorly soluble compounds like this compound (THC). This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.
A Chinese patent describes the preparation of THC solid dispersions using water-soluble carriers such as polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and poloxamer. google.com The study demonstrated that these solid dispersions, prepared by either melting or solvent evaporation methods, significantly improved the drug's solubility. Compared to the raw THC powder, the physical mixture of THC and carriers showed no significant solubility enhancement. In contrast, the solid dispersions showed a marked increase in solubility, which improved as the proportion of the carrier increased. Notably, PVP-based solid dispersions were found to be the most effective, increasing the drug's solubility to approximately 2.5 times that of PEG dispersions and 6.5 times that of poloxamer dispersions. google.com
Pharmacokinetic studies in animal models further validated this approach. A THC/PEG (1:4) solid dispersion administered to mice and beagle dogs resulted in significantly increased absorption compared to the unformulated THC powder, while the elimination pattern remained largely unchanged. google.com
Another advanced technique related to solid-state modification is cocrystallization. A study explored the creation of five new cocrystals of THC with coformers L-proline, D-proline, DL-proline, 4,4′-bipyridine, and betaine (B1666868). rsc.org These cocrystals were developed to enhance the physicochemical properties of THC. Dissolution studies on the edible cocrystals, THC–L-proline and THC–betaine, showed that the THC–L-proline cocrystal exhibited the highest apparent solubility compared to both the raw material and the betaine cocrystal. rsc.org Such crystal engineering strategies represent a viable method for improving the solubility and subsequent bioavailability of THC. rsc.org
Table 1: Solubility Enhancement of this compound (THC) in Solid Dispersions
| Carrier | Formulation Method | Outcome | Reference |
|---|---|---|---|
| Polyvinylpyrrolidone (PVP) | Melting/Solvent Method | Highest solubility enhancement among tested carriers. | google.com |
| Polyethylene Glycol (PEG) | Melting/Solvent Method | Significant solubility improvement. | google.com |
| Poloxamer | Melting/Solvent Method | Significant solubility improvement. | google.com |
| L-proline | Cocrystallization | Highest apparent solubility among tested cocrystals. | rsc.org |
| Betaine | Cocrystallization | Improved solubility compared to raw THC. | rsc.org |
This table is interactive. Click on the headers to sort the data.
Complexation with Cyclodextrins and Other Carrier Molecules
Complexation with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, is a widely used method to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.
Preclinical investigations have demonstrated the effectiveness of this strategy for THC. A study focusing on a β-cyclodextrin (βCD) inclusion complex of THC reported a remarkable 65-fold increase in aqueous dispersion. nih.gov The complexation efficiency was 67.21%, and the resulting formulation presented as a clear aqueous solution, whereas pure THC aggregated at the bottom of vials. plos.org The dissolution profile of the βCD-THC complex was significantly enhanced; at 360 minutes, 97.90% of the drug was released from the complex, compared to only 27.39% from uncomplexed THC. nih.govplos.org This improved solubility and dissolution is expected to increase bioavailability. plos.org
Another study confirmed these findings, developing a βCD-THC complex at a 2:1 molar ratio that improved aqueous dispersion and enhanced anticancer activity in preclinical models. nih.gov The formation of the inclusion complex was confirmed through various physicochemical characterization techniques, including differential scanning calorimetry (DSC), which showed that the characteristic melting peak of THC was nearly absent in the complex, indicating the drug was encapsulated within the βCD cavity. nih.gov
Furthermore, research on a γ-cyclodextrin complexed curcumin formulation revealed an increased metabolic bioavailability of THC (BA = 39.8). researchgate.net In a human study, supplementation with this formulation led to threefold higher serum concentrations of tetrahydrocurcumin compared to curcumin after four weeks, which was attributed to the improved uptake of the complexed curcumin and the longer plasma half-life of THC. researchgate.net
Table 2: Dissolution Profile of β-Cyclodextrin-Tetrahydrobisdemethoxydiferuloylmethane (βCD-THC) Inclusion Complex vs. Pure THC
| Time (minutes) | % Drug Released (Pure THC) | % Drug Released (βCD-THC Complex) | Reference |
|---|---|---|---|
| 120 | 12.70 | 21.05 | nih.govplos.org |
| 360 | 27.39 | 97.90 | nih.govplos.org |
This table is interactive. Users can sort columns by clicking on the headers.
Lipid-Based Delivery Systems (e.g., Emulsions, Liposomes, Self-Emulsifying Drug Delivery Systems)
Lipid-based delivery systems are a versatile approach to improve the oral and topical bioavailability of lipophilic drugs like THC. These formulations can enhance drug solubilization, protect it from degradation, and facilitate its transport across biological membranes.
Solid Lipid Nanoparticles (SLNs) have been extensively studied for THC delivery. In one study, THC-loaded SLNs (THC-SLNs) were prepared using a microemulsification technique, resulting in nanoparticles with a mean size of 96.6 nm and an entrapment efficiency of 69.56%. nih.gov When formulated into a hydrogel for topical application, these THC-SLNs showed approximately 17 times higher skin permeation compared to a gel containing the free drug. nih.govscispace.com Another study optimized THC-SLNs using a Box-Behnken design, achieving a particle size of 165.3 nm and an entrapment efficiency of 81.2%. nih.gov A subsequent in vivo pharmacokinetic study found that this optimized formulation had a 9.47-fold higher area under the curve (AUC) compared to a plain THC suspension, indicating significantly increased bioavailability. nih.gov
Lipid-polymer hybrid nanoparticles (LPH-NPs) have also been developed to enhance the solubility of THC. These systems combine the advantages of both polymeric nanoparticles and liposomes. One investigation produced LPH-NPs with particle sizes ranging from 98.06 to 158 nm and a maximum encapsulation efficiency of 80.3%. researchgate.net The formulations demonstrated sustained release of THC, with a maximum drug release of 95.1%, suggesting that this system could improve oral bioavailability. researchgate.net
Other novel lipid-based carriers include transfersomes, which are ultradeformable nanovesicles. A study developed a THC-loaded transfersomal cream, which showed enhanced skin permeation and deposition compared to a conventional cream. researchgate.net Self-nanoemulsifying drug delivery systems (SNEDDSs) have also been cited as a potential strategy to improve THC solubility. rsc.org
Table 3: Characteristics of Lipid-Based Formulations for this compound (THC)
| Delivery System | Key Findings | Reference |
|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | 17-fold higher skin permeation vs. free THC gel. | nih.govscispace.com |
| Optimized SLNs | 9.47-fold higher in vivo AUC vs. plain THC suspension. | nih.gov |
| Lipid-Polymer Hybrid Nanoparticles (LPH-NPs) | Max encapsulation efficiency of 80.3%; max drug release of 95.1%. | researchgate.net |
| Transfersomes | Better skin permeation and deposition vs. conventional cream. | researchgate.net |
This interactive table summarizes key data from studies on lipid-based THC delivery systems.
Novel Encapsulation Technologies
Novel encapsulation technologies often overlap with other formulation strategies, particularly lipid-based systems, and are aimed at protecting the active compound and controlling its release. For THC, nanoencapsulation has been the primary focus to overcome its biopharmaceutical limitations.
The development of Solid Lipid Nanoparticles (SLNs) and Lipid-Polymer Hybrid Nanoparticles (LPH-NPs), as discussed in the previous section, are prime examples of novel encapsulation technologies applied to THC. nih.govnih.govresearchgate.net These systems encapsulate the lipophilic THC within a solid lipid or a hybrid matrix, creating nanoparticles typically in the range of 100-200 nm. nih.govresearchgate.netnih.gov
For instance, THC-SLNs prepared via a microemulsification technique yielded ellipsoidal nanoparticles with a mean size of 96.6 nm and a zeta potential of -22 mV, indicating good stability. nih.govresearchgate.net The total drug content was high at 94.51%, with an entrapment efficiency of 69.56%. nih.gov In vitro release studies from a THC-SLN gel followed a Fickian diffusion mechanism, indicating a controlled release profile. nih.gov Similarly, LPH-NPs were developed with a particle size of 129.8 nm, a polydispersity index (PDI) of 0.085, and a zeta potential of -36.4 mV, which also confirms the stability of the formulation. researchgate.net
Transfersomes represent another advanced encapsulation method. An optimized THC-transfersome formulation exhibited a vesicle size of 212 nm, a zeta potential of –40.3 mV, and an entrapment efficiency of 83.74%. researchgate.net Fluorescence microscopy confirmed that these ultradeformable vesicles could penetrate into the deeper layers of the skin, a significant advantage for topical delivery. researchgate.net These nano-carrier systems effectively encapsulate THC, improve its stability, and enhance its delivery across biological barriers. scispace.com
Prodrug Approaches and Chemical Modifications for Improved Systemic Exposure
The prodrug approach involves chemically modifying a drug molecule to create an inactive derivative that, upon administration, converts back to the active parent drug in vivo. This strategy can overcome issues like poor solubility and extensive metabolism.
For THC, researchers have begun to explore this avenue. One study reported the synthesis of eleven THC derivatives through Steglich esterification, coupling various alkyl succinates to the phenolic rings of the THC molecule. nih.govresearchgate.net The rationale was that protecting these phenolic groups could shield the molecule from rapid hydrolysis and metabolic degradation, thereby potentially increasing its stability and bioavailability in biological systems. nih.gov While the primary goal of this study was to enhance anti-inflammatory activity, the chemical modification represents a viable prodrug strategy. The difunctionalized derivatives, where both phenolic rings are protected, were noted as being particularly attractive for improving systemic exposure. nih.gov
Another report mentions the development of a THC–diglutaric acid (TDG) prodrug as a method to improve the solubility of THC, although specific bioavailability data was not provided. rsc.org These preliminary studies indicate that chemical modification and prodrug design are promising, albeit less explored, strategies for enhancing the systemic exposure of this compound. nih.gov
Future Directions and Emerging Research Avenues for Tetrahydrobisdemethoxydiferuloylmethane
Exploration of Novel Molecular Targets and Signaling Pathways
Future research is focused on identifying and characterizing novel molecular targets and signaling pathways modulated by Tetrahydrocurcumin (B193312) (THC). While THC shares some mechanisms with curcumin (B1669340), it also possesses distinct molecular interactions. nih.gov Current evidence indicates that THC influences a range of signaling cascades crucial in cellular processes.
Key pathways modulated by THC include:
MAPK Pathways: THC has been shown to modulate the TLR-4/P38/MAPK signaling pathway, which is critical in inflammatory responses. mdpi.com It can decrease the phosphorylation levels within the MAPKs signaling pathway, thereby reducing the expression of inflammatory factors. nih.gov Specifically, it has been found to decrease glutamate-induced phosphorylation of JNK, ERK, and p38 MAPKs. mdpi.com
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and apoptosis. THC treatment can down-regulate PI3K/Akt signaling, leading to decreased phosphorylation of downstream targets like mTOR, GSK-3β, and p70S6K. nih.govresearchgate.net This mechanism is considered a key component of its anti-apoptotic and autophagic effects. mdpi.comnih.govresearchgate.net
NF-κB Signaling: A pivotal regulator of inflammation, THC has been shown to inhibit the activation of NF-κB. mdpi.comnih.gov This contributes to its potent anti-inflammatory properties.
FOXO Transcription Factors: Research has demonstrated that THC can induce the nuclear accumulation of FOXO4, a member of the FOXO family of transcription factors, by inhibiting the phosphorylation of Akt. nih.gov This interaction suggests a role for THC in regulating aging and oxidative stress responses. nih.govnih.gov
Other Pathways: Additional pathways influenced by THC include the JAK/STAT, Nrf2/HO-1, and Ras/ERK signaling cascades. mdpi.comnih.gov
The exploration of these interactions is crucial for a comprehensive understanding of THC's therapeutic potential. While some targets are shared with curcumin, the lack of an α,β-unsaturated carbonyl group in THC's structure means it interacts differently with cellular molecules, necessitating further specific investigation. mdpi.comnih.gov
| Signaling Pathway | Key Molecular Targets Modulated by THC | Associated Cellular Process | Reference |
| MAPK Pathways | TLR4, p38, JNK, ERK | Inflammation, Cell Survival, Stress Response | mdpi.comnih.gov |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR, GSK-3β, p70S6K | Cell Proliferation, Apoptosis, Autophagy | mdpi.comnih.govresearchgate.netnih.gov |
| NF-κB Signaling | NF-κB, IKK | Inflammation, Immune Response | mdpi.comnih.gov |
| FOXO Pathway | FOXO4, Akt | Aging, Oxidative Stress | nih.govnih.gov |
| JAK/STAT Pathway | JAK, STAT | Inflammation, Cell Growth | mdpi.comnih.gov |
| Nrf2/HO-1 Pathway | Nrf2, HO-1 | Antioxidant Response | mdpi.comnih.gov |
Application in Emerging Biomedical Research Fields
The unique properties of THC are paving the way for its application in novel areas of biomedical research, particularly concerning the gut microbiome and epigenetic regulation.
Interaction with Gut Microbiota and Metabolite Production
The interplay between dietary polyphenols and the gut microbiota is a rapidly growing field of study. Research indicates a bidirectional relationship: THC can modulate the composition of the gut microbiota, and conversely, gut microbes are essential for the biotransformation of curcuminoids into THC. researchgate.net
Studies have shown that oral administration of THC can alter the gut microbial composition. For instance, in high-fat diet-fed mice, THC was found to significantly lower the Firmicutes/Bacteroidetes ratio and the abundance of Desulfobacterota. nih.gov This modulation of gut microbial homeostasis is linked to improved lipid metabolism. nih.gov Furthermore, THC administration may increase the levels of beneficial short-chain fatty acids (SCFAs), such as butyric acid, which are produced by gut bacteria and play a key role in host health. nih.gov
The gut microbiota itself is responsible for converting curcumin into its more active metabolites, including THC. frontiersin.orgresearchgate.net Microorganisms such as E. coli and various species of Bifidobacteria and Lactobacilli are capable of this conversion through enzymes like NADPH-dependent curcumin/dihydrocurcumin (B1670591) reductase. researchgate.netresearchgate.net This highlights the gut microbiome as a critical factor in the bioavailability and bioactivity of curcuminoids.
Modulation of Gene Expression and Epigenetic Mechanisms
Epigenetics, which involves heritable changes in gene expression without altering the DNA sequence, is a promising area for therapeutic intervention. nih.gov Dietary compounds are known to be potent epigenetic modulators. nih.govnih.gov While much of the research in this area has focused on curcumin, emerging evidence suggests that THC also plays a role in modulating gene expression and may influence epigenetic mechanisms. nih.govmdpi.com
Studies have shown that THC can directly regulate the transcription of specific genes. For example, in a model of metabolic dysfunction-associated steatohepatitis, THC was found to down-regulate the transcript levels of genes related to hepatic lipogenesis, such as Srebp1c, Acc1, Scd1, and Fas. nih.gov Simultaneously, it up-regulated the transcript levels of genes involved in bile acid secretion (Mrp2 and Bsep). nih.gov Furthermore, RNA-sequencing analysis of UV-induced photoaging in mice revealed that THC's protective effects involve the modulation of genes within the PPAR signaling pathway. foodandnutritionresearch.net
Regarding direct epigenetic modifications, curcumin is known to inhibit DNA methyltransferases (DNMTs). mdpi.comrsc.org Molecular docking studies have suggested that the binding affinity of THC to DNMT1 is comparable to that of curcumin, indicating a potential role for THC as an epigenetic modulator, although further research is needed to confirm this activity in biological systems. mdpi.com
Development of Targeted Delivery Systems for Enhanced Research Efficacy
A significant challenge in the research and application of THC is its poor aqueous solubility, which can limit its bioavailability. researchgate.netbohrium.com To overcome this, researchers are developing various targeted delivery systems to enhance its solubility, stability, and efficacy.
These advanced delivery systems include:
Nanoparticles: Solid lipid nanoparticles (SLNs) and polymer-based nanoparticles have been designed to encapsulate THC, improving its delivery. mdpi.combookpi.org For example, THC-loaded SLNs with a mean particle size of 96.6 nm have been developed into a hydrogel for topical delivery, showing significantly enhanced skin permeation and anti-inflammatory activity compared to free THC. bookpi.org
Liposomes: These vesicle-based systems are effective for delivering lipophilic compounds like THC. mdpi.com Phospholipid-derived THC liposomes have been formulated into creams and have shown high moisturizing effects with low irritation potential. mdpi.com
Phytosomes: Complexing THC with phospholipids (B1166683) to form phytosomes is another strategy to improve its solubility and dissolution rate. rsc.org THC-phytosomes have demonstrated enhanced cumulative drug release compared to THC aqueous suspension. rsc.org
Self-Emulsifying Drug Delivery Systems (SEDDS): A novel self-emulsifying floating drug delivery system (SEFDDS) has been developed to improve the solubility and provide controlled release of THC. nih.gov These systems are mixtures of oils and surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing absorption. nih.gov
Cocrystals: Improving the solubility of THC through cocrystallization with compounds like L-proline and betaine (B1666868) is another promising approach. bohrium.com These cocrystals have demonstrated significantly higher apparent solubility compared to the raw THC material. bohrium.com
| Delivery System | Description | Key Advantage(s) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Enhanced skin permeation, controlled release. | mdpi.combookpi.org |
| Liposomes | Vesicles composed of a lipid bilayer. | Suitable for lipophilic compounds, low irritation. | mdpi.com |
| Phytosomes | Complexes of the compound with phospholipids. | Improved water solubility and dissolution. | rsc.org |
| SEFDDS | Self-Emulsifying Floating Drug Delivery System. | Improved solubility and controlled oral release. | nih.gov |
| Cocrystals | Crystalline structures containing THC and a coformer. | Significantly increased apparent solubility. | bohrium.com |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To gain a deeper, systemic understanding of the mechanisms of action of THC, researchers are beginning to integrate multi-omics technologies into their studies. These approaches allow for a broad and unbiased analysis of the molecular changes induced by the compound.
Transcriptomics: RNA-sequencing (RNA-seq) has been employed to explore the multi-target mechanism of THC in preventing UV-induced skin photoaging. foodandnutritionresearch.net This analysis identified differentially expressed genes and enriched signaling pathways, such as the PPAR and MAPK pathways, providing a comprehensive view of the genetic response to THC treatment. foodandnutritionresearch.net
Proteomics: A comprehensive proteomic analysis of hippocampal tissue from a mouse model of Alzheimer's disease revealed the effects of THC in controlling protein quality and inhibiting amyloid-β aggregation. researchgate.net This approach helps to identify the specific proteins and protein networks that are targeted by THC in a disease context.
Metabolomics/Lipidomics: The study of metabolites provides direct insight into the physiological effects of a compound. Research on THC has involved analyzing its impact on lipid profiles in diabetic rats, demonstrating its antihyperlipidemic effects by measuring changes in cholesterol, triglycerides, and free fatty acids. bookpi.orgjptcp.com The title of a recent review, "Positive Tetrahydrocurcumin-Associated Brain-Related Metabolomic Implications," suggests that metabolomics is a key tool being used to understand the neuroprotective effects of THC. mdpi.comnih.govresearchgate.netnih.gov
The integration of these omics technologies provides a powerful, systems-level perspective on the biological activities of Tetrahydrocurcumin, moving beyond single-target analysis to a more holistic understanding of its effects on cellular networks.
Q & A
How can researchers optimize the synthesis of THBDC for high yield and purity?
Basic: What are the standard protocols for synthesizing THBDC? Answer: THBDC synthesis typically involves coupling reactions of phenolic precursors under controlled conditions. For example, phosphazene derivatives are synthesized using tetrachloromonospirocyclotriphosphazene and carbazolyldiamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, followed by purification via column chromatography . Reaction monitoring via thin-layer chromatography (TLC) ensures completion.
Advanced: How can reaction parameters (e.g., solvent choice, catalyst, temperature) be optimized to improve yield? Answer: Systematic optimization involves varying solvents (e.g., THF vs. DMF), base strength (Et₃N vs. DBU), and reaction duration. For instance, extending reaction time to 72 hours in THF improved product isolation . Kinetic studies using HPLC can identify rate-limiting steps, while computational modeling (DFT) predicts favorable reaction pathways.
What analytical techniques are most effective for characterizing THBDC's structure and purity?
Basic: Which spectroscopic methods are essential for structural elucidation? Answer: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) confirm functional groups (e.g., phenolic -OH, diketone). Mass spectrometry (MS) with exact mass analysis (e.g., 312.149213 Da) validates molecular integrity .
Advanced: How can advanced techniques like X-ray crystallography resolve structural ambiguities? Answer: Single-crystal X-ray diffraction provides definitive bond lengths and angles. For THBDC derivatives, crystallography confirmed the planar diketone moiety and hydrogen-bonding networks, critical for stability . Pair with dynamic NMR to study conformational flexibility in solution.
What methodologies assess THBDC's stability under varying environmental conditions?
Basic: What are the standard stability tests for THBDC? Answer: Accelerated stability studies (40°C/75% RH) over 6 months, monitored via HPLC, evaluate degradation products. Light sensitivity is tested using UV-Vis spectroscopy under controlled irradiation .
Advanced: How do computational models predict THBDC's degradation pathways? Answer: Molecular dynamics simulations (e.g., Gaussian or AMBER) model hydrolytic or oxidative degradation. Compare with experimental LC-MS/MS data to validate predicted intermediates, such as demethoxy derivatives .
How can researchers evaluate THBDC's antioxidant activity in vitro and in vivo?
Basic: What assays quantify THBDC's radical scavenging capacity? Answer: DPPH and ABTS radical scavenging assays are standard. For example, THBDC showed IC₅₀ values comparable to ascorbic acid in DPPH assays, with dose-dependent responses .
Advanced: How do ROS-specific probes (e.g., DCFH-DA) elucidate THBDC's mechanism in cellular models? Answer: In keratinocyte cultures, THBDC reduced ROS levels by 40% vs. control when measured via flow cytometry with DCFH-DA. Combine with gene expression analysis (Nrf2 pathway) to link activity to antioxidant enzyme induction .
What strategies identify THBDC's molecular targets in disease models?
Advanced: How can proteomics and CRISPR screening pinpoint THBDC's targets? Answer: Chemoproteomics (e.g., activity-based protein profiling) identifies binding partners in cancer cell lysates. CRISPR-Cas9 knockout libraries can reveal synthetic lethality with THBDC, highlighting pathways like NF-κB or COX-2 .
How can THBDC's bioavailability be enhanced for therapeutic applications?
Advanced: What formulation strategies improve THBDC's solubility and absorption? Answer: Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) increases water solubility. Pharmacokinetic studies in rodents showed a 3.5-fold increase in plasma AUC with liposomal THBDC vs. free compound .
What computational approaches predict THBDC's structure-activity relationships (SAR)?
Advanced: How do QSAR models guide derivative design? Answer: 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects (e.g., methoxy groups) with bioactivity. For THBDC analogs, electron-donating groups at C4 enhanced COX-2 inhibition by 20% .
How do researchers address contradictory data on THBDC's bioactivity across studies?
Advanced: What meta-analysis frameworks reconcile conflicting results? Answer: Systematic reviews with PRISMA guidelines assess bias in cell line selection (e.g., MCF-7 vs. HeLa) or assay conditions. For THBDC, discrepancies in IC₅₀ values (5–50 µM) were attributed to differential ROS levels in culture media .
What interdisciplinary methods integrate THBDC into materials science?
Advanced: Can THBDC be functionalized in polymers for controlled drug release? Answer: THBDC-polycaprolactone conjugates showed pH-dependent release in simulated tumor microenvironments. Characterization via DSC confirmed thermal stability up to 180°C, suitable for biomedical applications .
How should researchers design ecotoxicological studies for THBDC?
Advanced: What models assess THBDC's environmental persistence and toxicity? Answer: OECD 301F biodegradation tests and algal growth inhibition assays (e.g., Chlamydomonas reinhardtii) evaluate ecotoxicity. THBDC’s half-life in soil was 14 days, with low bioaccumulation potential (log Kow = 3.19) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
